2-(4-chloropicolinamido)-N,N,4-trimethylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(4-chloropicolinamido)-N,N,4-trimethylthiazole-5-carboxamide” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. It also has a carboxamide group (-CONH2), which is a common functional group in biochemistry, and a chloropicolinamido group, which contains a nitrogen atom and a chlorine atom .
Molecular Structure Analysis
Again, without specific information, I can only provide a general analysis. The presence of the thiazole ring, carboxamide group, and chloropicolinamido group would contribute to the overall polarity of the molecule. The nitrogen and sulfur atoms in the thiazole ring and the oxygen in the carboxamide group are capable of forming hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine. The chloropicolinamido group might be susceptible to nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The presence of polar functional groups in this compound suggests that it would have some degree of solubility in polar solvents like water. The exact properties would depend on the overall structure and the balance of polar and nonpolar regions in the molecule .Scientific Research Applications
Antitumor Activity
Compounds similar to 2-(4-chloropicolinamido)-N,N,4-trimethylthiazole-5-carboxamide have shown promise in antitumor activity. Research on antitumor imidazotetrazines, for example, outlines the synthesis and chemistry of novel broad-spectrum antitumor agents. These compounds, through their unique mechanisms, have curative activity against various leukemia strains, suggesting potential pathways through which our compound of interest might act as a prodrug or therapeutic agent in cancer treatment (Stevens et al., 1984).
Synthesis of Substituted Oxazoles
The synthesis of 2-phenyl-4,5-substituted oxazoles via copper-catalyzed intramolecular cyclization of functionalized enamides represents another field where related compounds are utilized. Such processes enable the creation of novel compounds with potential therapeutic applications, indicating the role of similar compounds in facilitating the development of new medicinal molecules (Vijay Kumar et al., 2012).
Antiviral and Antimicrobial Activities
The synthesis and antiviral activity of certain thiazole C-nucleosides demonstrate the potential of thiazole derivatives in combating viral infections. These compounds were evaluated for their efficacy against various viruses, indicating the broad spectrum of potential antiviral applications of related compounds (Srivastava et al., 1977).
Polyamide Synthesis
Dendritic polyamides with a high degree of branching and narrow polydispersity have been synthesized using compounds that share a structural resemblance, indicating applications in material science and engineering (Yamakawa et al., 1999).
Properties
IUPAC Name |
2-[(4-chloropyridine-2-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2S/c1-7-10(12(20)18(2)3)21-13(16-7)17-11(19)9-6-8(14)4-5-15-9/h4-6H,1-3H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUGPQLMDINPFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NC=CC(=C2)Cl)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.